molecular formula C11H12F3NO2 B1519272 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate CAS No. 1087788-57-5

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate

Cat. No.: B1519272
CAS No.: 1087788-57-5
M. Wt: 247.21 g/mol
InChI Key: ONWRZQPIGJOUGY-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of phenylcarbamate, where the phenyl group is substituted with trifluoroethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate typically involves the reaction of 2,3-dimethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2,3-dimethylphenyl isocyanate+2,2,2-trifluoroethanol2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate\text{2,3-dimethylphenyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} 2,3-dimethylphenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 2,3-dimethylphenylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoroethyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl and dimethylphenyl groups into target molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with desired properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to specific targets, while the dimethylphenyl group can influence its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl phenylcarbamate
  • 2,3-Dimethylphenylcarbamate
  • 2,2,2-Trifluoroethyl carbamate

Uniqueness

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate is unique due to the presence of both trifluoroethyl and dimethylphenyl groups. This combination imparts distinct chemical properties such as increased lipophilicity, enhanced binding affinity, and specific reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,3-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-7-4-3-5-9(8(7)2)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWRZQPIGJOUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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